3-Isopropyl-5-vinylpyridine
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Overview
Description
3-Isopropyl-5-vinylpyridine is an organic compound that belongs to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of an isopropyl group at the third position and a vinyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-isopropylpyridine with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-isopropyl-5-bromopyridine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as the Suzuki-Miyaura coupling, are often preferred due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted pyridine.
Substitution: Nitro-substituted pyridine, halogen-substituted pyridine.
Scientific Research Applications
3-Isopropyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-vinylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can undergo addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Isopropylpyridine: Lacks the vinyl group, resulting in different reactivity and applications.
5-Vinylpyridine:
4-Vinylpyridine: The vinyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
3-Isopropyl-5-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-ethenyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-10(8(2)3)7-11-6-9/h4-8H,1H2,2-3H3 |
InChI Key |
LPKKPYCSQWDTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1)C=C |
Origin of Product |
United States |
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